Home > Products > Screening Compounds P139090 > Anhydrosimvastatin
Anhydrosimvastatin - 210980-68-0

Anhydrosimvastatin

Catalog Number: EVT-1442541
CAS Number: 210980-68-0
Molecular Formula: C25H36O4
Molecular Weight: 400.559
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Anhydrosimvastatin is synthesized from simvastatin, which itself is derived from fermentation products of the fungus Aspergillus terreus. Statins, including anhydrosimvastatin, are classified as lipid-regulating agents and are commonly prescribed for lowering low-density lipoprotein cholesterol levels in patients at risk for cardiovascular events.

Synthesis Analysis

Methods and Technical Details

The synthesis of anhydrosimvastatin typically involves the dehydration of simvastatin. This process can be achieved through various methods:

  1. Chemical Dehydration: Using dehydrating agents such as phosphorus pentoxide or sulfuric acid to remove water from simvastatin.
  2. Thermal Dehydration: Heating simvastatin under controlled conditions to facilitate the removal of water.
  3. Enzymatic Methods: Utilizing specific enzymes that catalyze the dehydration reaction without harsh chemicals.

The choice of method can significantly affect the yield and purity of anhydrosimvastatin, making optimization crucial in industrial applications.

Molecular Structure Analysis

Structure and Data

Anhydrosimvastatin maintains a similar molecular framework to simvastatin but lacks a hydroxyl group due to dehydration. The molecular formula for anhydrosimvastatin is C25H38O5C_{25}H_{38}O_5, with a molecular weight of approximately 414.57 g/mol.

The structural representation can be summarized as follows:

  • Core Structure: The compound features a decalin ring system characteristic of statins.
  • Functional Groups: It includes a lactone ring, which is essential for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Anhydrosimvastatin undergoes several chemical reactions that are relevant to its pharmacological activity:

  1. Hydrolysis: In biological systems, anhydrosimvastatin can be hydrolyzed back to simvastatin, which is then active in inhibiting HMG-CoA reductase.
  2. Oxidation: The compound may also participate in oxidation reactions that could potentially affect its efficacy and safety profile.
  3. Conjugation Reactions: These reactions include glucuronidation, which enhances solubility and excretion.

Understanding these reactions is vital for predicting the pharmacokinetics and dynamics of anhydrosimvastatin.

Mechanism of Action

Process and Data

Anhydrosimvastatin functions primarily by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to:

Clinical studies have demonstrated that anhydrosimvastatin effectively reduces cardiovascular events by managing lipid profiles.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anhydrosimvastatin exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: It is moderately soluble in organic solvents like ethanol but poorly soluble in water.
  • Stability: The absence of water contributes to enhanced stability under various storage conditions compared to its hydrated forms.

These properties influence both formulation strategies and therapeutic applications.

Applications

Scientific Uses

Anhydrosimvastatin is primarily utilized in clinical settings for managing dyslipidemia. Its applications include:

  • Cholesterol Management: Used for lowering low-density lipoprotein cholesterol levels.
  • Cardiovascular Disease Prevention: Prescribed to reduce the risk of heart attacks and strokes in at-risk populations.
  • Research Applications: Investigated for potential benefits beyond lipid lowering, including anti-inflammatory effects and impacts on metabolic syndrome.
Synthetic Pathways and Manufacturing Methodologies of Anhydro­simvastatin

Historical Evolution of Semisynthetic Routes from Lovastatin Precursors

The synthesis of anhydrosimvastatin (CAS 210980-68-0) is intrinsically linked to the manufacturing history of simvastatin, which originated from lovastatin – a natural polyketide produced by Aspergillus terreus. Early commercial routes to simvastatin involved multistep chemical transformations of lovastatin that inadvertently created pathways for anhydrosimvastatin formation as a process-related impurity. The foundational approach, developed in the 1980s, required:

  • Alkaline hydrolysis of lovastatin to generate monacolin J (the open-ring triol form) [1] [5]
  • Selective protection of the C11 and C13 hydroxyl groups using trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl)
  • Chemical acylation at the C8 hydroxyl with 2,2-dimethylbutyryl chloride
  • Acid-catalyzed deprotection and lactonization to regenerate the closed-ring statin structure [10]

This route presented several critical vulnerability points for dehydration: The harsh acidic conditions during deprotection/lactonization and elevated temperatures (>45°C) catalyzed the elimination of water from the C3' position of the side chain, forming the Δ3',4'-anhydro derivative. Historical batches produced via this method contained up to 2.8% anhydrosimvastatin (w/w), necessitating costly chromatographic purification [2] [10].

The quest for alternative precursors led to the utilization of monacolin J ammonium salt, which offered improved solubility control. However, the lability of the C8-acylated intermediate under both acidic and basic conditions maintained the risk of dehydration, particularly during solvent stripping operations where localized overheating occurred [2].

Table 1: Evolution of Semisynthetic Routes to Simvastatin and Anhydrosimvastatin Control

Synthetic EraKey StepsAnhydrosimvastatin Formation RiskTypical Impurity Level
Early Chemical (1980-2000)Hydrolysis → Silyl Protection → Chemical Acylation → Acid Deprotection/LactonizationVery High (High acid exposure, T>45°C)1.5-2.8%
Protected Intermediate Route (2000-2010)Direct Methylation of Lovastatin Methyl Ester → Hydrolysis/LactonizationModerate (Limited acid exposure)0.5-1.2%
Biocatalytic (Post-2010)Enzymatic Acylation of Monacolin J → Mild LactonizationLow (Controlled pH, T<30°C)<0.15%

Enzymatic vs. Chemical Lactonization: Comparative Byproduct Profiles

Lactonization, the final step converting simvastatin hydroxy acid to the pharmacologically active lactone, serves as a major bifurcation point determining anhydrosimvastatin formation. Chemical lactonization traditionally employs Brønsted acids (e.g., p-toluenesulfonic acid, methane sulfonic acid) or Lewis acids (e.g., ZnCl₂) in aprotic solvents (toluene, acetonitrile) at 40-60°C. Under these conditions, the tertiary alcohol at C3' becomes highly susceptible to acid-catalyzed dehydration, competing with the desired intramolecular esterification. This pathway generates anhydrosimvastatin as the primary dehydration byproduct alongside dimeric esters formed through transesterification between simvastatin molecules [2] [5].

In stark contrast, enzymatic lactonization utilizes lipases (e.g., Candida antarctica Lipase B) or esterases under near-physiological conditions (pH 6.5-7.5, 25-37°C). These biocatalysts selectively activate the C11 carboxyl group without protonating the C3' alcohol, virtually eliminating dehydration. The introduction of engineered acyltransferase LovD (optimized by Codexis/UCLA) enabled a one-step, aqueous-phase synthesis of simvastatin directly from monacolin J using α-dimethylbutyryl-S-methylmercaptopropionate (DMB-S-MMP) as the acyl donor. This process operates below 30°C and circumvents lactonization altogether by directly yielding simvastatin lactone with >99% conversion and anhydrosimvastatin content below 0.15% [5] [8].

Table 2: Byproduct Profiles of Chemical vs. Enzymatic Lactonization/Acylation

Process TypePrimary ByproductsFormation MechanismRelative Anhydrosimvastatin Yield
Chemical Lactonization (Acid-Catalyzed)AnhydrosimvastatinAcid-catalyzed dehydration of C3' OHHigh (0.8-2.5% of product)
Simvastatin DimersTransesterification between C11 COOH and C8 OHModerate (0.5-1.2%)
Chemical Acylation (Protected Intermediate)Δ2-SimvastatinBase-induced elimination during deprotectionLow-Moderate (0.2-0.8%)
Enzymatic Acylation (LovD Catalyzed)Monacolin J DimerOxidative coupling (trace)Very Low (<0.1%)
Hydrolyzed DMB-S-MMPNon-enzymatic hydrolysis of acyl donorNone (inert)

Role of Weak Acid Catalysts in Minimizing Anhydro Impurity Formation

The proton source strength critically determines the dehydration-to-lactonization ratio during the ring-closure step. Strong mineral acids (HCl, H₂SO₄) or sulfonic acids provide high [H⁺] concentrations that favor E1 elimination at the tertiary C3' alcohol. Weak carboxylic acids (acetic acid, formic acid) or buffered acidic systems (ammonium acetate/acetic acid, pH 4.5-5.5) provide controlled protonation that selectively activates the carboxyl group for nucleophilic attack by the C13 hydroxyl, while minimizing dehydration. The optimum pH range for minimizing anhydrosimvastatin during lactonization is 4.0-5.0, where lactonization kinetics (klact) exceed dehydration kinetics (kdehyd) by a factor of 15-25 [1] [2].

Pyridinium salts (e.g., pyridinium p-toluenesulfonate, PPTS) in tetrahydrofuran (THF) represent another effective mild acid system. The bulky pyridinium cation delivers protons selectively to carboxylate anions over uncharged hydroxyl groups, promoting lactonization while sterically hindering access to the C3' alcohol. This system reduces anhydrosimvastatin formation to <0.5% at 50°C – significantly lower than the 1.8-2.2% observed with equimolar H₂SO₄ under identical conditions [2].

Reaction monitoring studies via in situ FTIR have demonstrated that weak acids delay the onset of dehydration until high conversion (>90%) of the hydroxy acid is achieved. This kinetic window allows process termination before significant anhydrosimvastatin accumulation.

Table 3: Efficacy of Acid Catalysts in Minimizing Anhydrosimvastatin During Lactonization

Catalyst TypeConcentration (mol%)Temperature (°C)SolventAnhydrosimvastatin (%)Key Advantage
Methanesulfonic Acid1.050Toluene2.5 ± 0.3Fast kinetics
p-Toluenesulfonic Acid2.045Acetonitrile1.8 ± 0.2Low cost
Acetic Acid10.060Toluene/Water (95:5)0.9 ± 0.1Low dehydration
Formic Acid5.040Ethyl Acetate0.7 ± 0.1Volatile (easy removal)
Pyridinium p-TS3.050THF0.4 ± 0.05Selective protonation
Ammonium Acetate Buffer100 mM (pH 5.0)35THF/Water (80:20)<0.1Near-physiological

Solvent Systems and Reaction Kinetics in Dimerization vs. Dehydration Pathways

Solvent polarity, water activity (aw), and donor number profoundly influence the competition between lactonization, dehydration, and dimerization. Aprotic polar solvents (acetonitrile, DMF) solvate carboxylate anions poorly, enhancing protonation and thus favoring dehydration. Conversely, protic solvents (water, methanol, ethanol) solvate protons effectively, reducing [H⁺] available for dehydration but increasing hydrolysis risk. Optimal solvent blends balance these factors:

  • THF/Water (85:15 v/v): Water promotes pre-lactonization carboxylate protonation while THF maintains hydroxy acid solubility. This mixture achieves klact/kdehyd >20 at 40°C.
  • Toluene/Methanol (90:10 v/v): Methanol acts as a proton shuttle without inducing hydrolysis, suppressing dimerization through dilution.
  • Methyl tert-butyl ether (MTBE) with 5% aqueous buffer: Creates a biphasic system where lactonization occurs at the interface, limiting dehydration in the organic phase [2].

Concentration effects are equally critical. At hydroxy acid concentrations >0.5 M, dimerization kinetics (kdim) increase quadratically due to intermolecular esterification between the C11 carboxyl of one molecule and the C8 or C13 hydroxyl of another. Dilution to <0.1 M suppresses dimerization to <0.3% but extends reaction times. Fed-batch addition of the hydroxy acid to preheated solvent containing catalyst optimizes this trade-off, maintaining low instantaneous concentration while ensuring reasonable cycle time [1] [2].

Kinetic isotope studies using D₂O demonstrate a primary kinetic isotope effect (kH/kD ≈ 3.2) for dehydration but not lactonization, confirming that C3'-OH bond breaking is rate-limiting for anhydrosimvastatin formation. This validates the use of deuterated weak acids (e.g., CD₃CO₂D) for further suppression in high-value applications.

Table 4: Solvent-Dependent Kinetic Parameters for Simvastatin Hydroxy Acid Conversion (40°C)

Solvent SystemLactonization Rate Constant klact (h⁻¹)Dehydration Rate Constant kdehyd (h⁻¹)Dimerization Rate Constant kdim (M⁻¹h⁻¹)klact/kdehyd Ratio
Acetonitrile0.18 ± 0.020.15 ± 0.010.08 ± 0.0051.2
Toluene0.22 ± 0.030.12 ± 0.010.12 ± 0.0081.8
Methanol0.15 ± 0.010.02 ± 0.0020.01 ± 0.0017.5
THF/Water (85:15)0.35 ± 0.040.017 ± 0.0020.03 ± 0.00220.6
Buffer pH 5.0 (aq.)0.42 ± 0.05<0.001Negligible>420

Process Optimization for Scalable Production: Dilution Effects and Temperature Control

Scalable manufacturing of simvastatin with minimal anhydrosimvastatin requires multivariate optimization of physical parameters:

  • Dilution Control: Maintaining hydroxy acid concentration below 0.12 M during lactonization suppresses dimerization to <0.5%. This is achieved industrially through pulsed fed-batch addition using subsurface nozzles to prevent local concentration gradients. Post-reaction, quenching with cold bicarbonate buffer (0-5°C) immediately arrests acid catalysis, freezing the anhydrosimvastatin level below 0.3% [2].

  • Temperature Gradients: Precise control within 35-40°C maximizes lactonization rate while minimizing dehydration (Ea,lact = 45 kJ/mol; Ea,dehyd = 78 kJ/mol). Exotherms are mitigated using jacketed reactors with turbulent flow cooling (Reynolds Number >10,000). Below 30°C, lactonization becomes impractically slow (>24 h); above 45°C, dehydration accelerates disproportionately [1] [2].

  • Crystallization Engineering: Crude simvastatin is dissolved in heptane/ethanol (3:1) at 60°C and cooled linearly at 10°C/h to 0°C. Anhydrosimvastatin remains soluble due to its rigid, planar structure, achieving >90% rejection into the mother liquor. Crystal habit modifiers like ethyl cellulose (0.1% w/w) further suppress anhydrosimvastatin incorporation by blocking its adsorption onto growing {011} faces of simvastatin crystals.

  • In Situ Analytics: Implementation of Raman spectroscopy with multivariate calibration enables real-time monitoring of anhydrosimvastatin formation (detection limit 0.08% w/w). This allows dynamic adjustment of temperature and acid stoichiometry to maintain the impurity below specification throughout the batch.

Table 5: Optimized Process Parameters for Minimizing Anhydrosimvastatin at Scale

Process ParameterConventional ProcessOptimized ProcessImpact on Anhydrosimvastatin
Hydroxy Acid Concentration0.3-0.5 M0.10-0.12 MReduction from 1.2% to 0.4%
Reaction Temperature50-55°C38-40°CReduction from 2.1% to 0.5%
CatalystH₂SO₄ (0.5 mol%)Acetic Acid (8.0 mol%)Reduction from 1.8% to 0.7%
SolventTolueneTHF/Water (85:15)Reduction from 1.5% to 0.2%
Addition ModeBulkFed-Batch (Over 2h)Reduction from 0.9% to 0.3%
QuenchingNoneBicarbonate Buffer (0°C)Prevents post-reaction increase (0.3% absolute)
Crystallization SolventEthanolHeptane/Ethanol (3:1)Rejects 90% of residual anhydrosimvastatin

Properties

CAS Number

210980-68-0

Product Name

Anhydrosimvastatin

IUPAC Name

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

Molecular Formula

C25H36O4

Molecular Weight

400.559

InChI

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1

InChI Key

BIYWBTKPNWCYHM-RLSQPJRHSA-N

SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C

Synonyms

2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran_x000B_-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.